molecular formula C21H21NO4 B4041800 Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate

Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate

Cat. No.: B4041800
M. Wt: 351.4 g/mol
InChI Key: OIYBFUZJRORPPA-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate is a synthetic organic compound that features a quinoline moiety linked to a benzoate ester via a propoxy bridge

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Ether Formation: The quinoline derivative is then reacted with 3-bromopropanol in the presence of a base like potassium carbonate to form the propoxy linkage.

    Esterification: Finally, the resulting intermediate is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate in biological systems is not fully understood. it is believed to interact with cellular targets through the quinoline moiety, which can intercalate with DNA and disrupt cellular processes. The benzoate ester may also contribute to its overall bioactivity by enhancing its solubility and cellular uptake.

Comparison with Similar Compounds

    Methyl 4-{2-[(2-methylquinolin-8-yl)oxy]acetamido}benzoate: Contains an acetamido linkage instead of a propoxy bridge.

    Methyl 4-{3-[(2-methylquinolin-8-yl)oxy]propoxy}benzoate: Similar structure but with different substituents on the quinoline ring.

Uniqueness: Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate is unique due to its specific combination of a quinoline moiety and a benzoate ester linked by a propoxy bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-15-7-8-16-5-3-6-19(20(16)22-15)26-14-4-13-25-18-11-9-17(10-12-18)21(23)24-2/h3,5-12H,4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYBFUZJRORPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC3=CC=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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